molecular formula C9H8F2N2 B13040379 (3R)-3-amino-3-(2,6-difluorophenyl)propanenitrile

(3R)-3-amino-3-(2,6-difluorophenyl)propanenitrile

Cat. No.: B13040379
M. Wt: 182.17 g/mol
InChI Key: NCBXVZAZTYIJFZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(2,6-difluorophenyl)propanenitrile is a chiral fluorinated synthon of significant value in modern asymmetric synthesis and pharmaceutical research. Its structure, featuring a stereogenic center and an electron-withdrawing nitrile group adjacent to an amine, makes it a versatile precursor for constructing more complex nitrogen-containing molecules. The presence of the 2,6-difluorophenyl moiety can enhance the metabolic stability and binding affinity of resulting compounds, a property highly sought after in drug discovery. This compound serves as a critical chiral building block in the development of active pharmaceutical ingredients (APIs), particularly for applications requiring high enantiopurity. Research indicates that closely related enantiopure amino nitriles are pivotal intermediates in the synthesis of kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors, which are investigated for treating cancers like mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders . The chiral integrity of the (3R) enantiomer is essential for achieving the desired biological activity and selectivity in these target molecules. Furthermore, the integration of novel media like deep eutectic solvents (DESs) in redox biocatalysis has been shown to enhance enzyme stability and alter enantioselectivity in synthetic pathways, highlighting advanced methods that could be employed for the synthesis or further functionalization of chiral intermediates like this compound . As a high-value research chemical, it provides a foundational scaffold for medicinal chemistry, process development, and methodological studies in asymmetric synthesis .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(3R)-3-amino-3-(2,6-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

NCBXVZAZTYIJFZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC#N)N)F

Origin of Product

United States

Biological Activity

(3R)-3-amino-3-(2,6-difluorophenyl)propanenitrile is an organic compound with the molecular formula C9_9H8_8F2_2N2_2 and a molecular weight of 182.17 g/mol. This compound features a chiral center at the carbon adjacent to the amino group, significantly influencing its biological properties and potential therapeutic applications. Its structure includes a propanenitrile group, an amino group, and a 2,6-difluorophenyl moiety, which enhances its chemical reactivity and biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. This inhibition can lead to the modulation of biochemical pathways that are dysregulated in various diseases.
  • Receptor Binding : Its interactions with specific receptors suggest that it may act as a ligand, influencing receptor activity and downstream signaling pathways.

Therapeutic Potential

The compound has garnered attention in medicinal chemistry for its potential applications in treating diseases such as:

  • Cancer : Preliminary studies suggest that this compound may have antineoplastic properties. It has been considered for use in combination therapies targeting myeloproliferative neoplasms alongside established treatments like ruxolitinib .
  • Neurological Disorders : Its ability to modulate neurotransmitter systems may position it as a candidate for treating neurodegenerative diseases or conditions involving dysregulated neurotransmission.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Synergistic Effects with Ruxolitinib : In a study focusing on myeloproliferative neoplasms, the combination of this compound with ruxolitinib showed enhanced efficacy compared to either agent alone. This synergy suggests that this compound could improve treatment outcomes in certain cancer patients .
  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines, indicating its potential as an antitumor agent. Specific IC50 values and growth inhibition percentages were recorded, underscoring its potency relative to other compounds.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(2,5-difluorophenyl)propanenitrileChiral center; difluorophenyl groupDifferent fluorine substitution may affect biological activity
(3R)-3-Amino-3-phenylpropanenitrileLacks the difluorophenyl groupDifferent chemical properties and activities
(3R)-3-Amino-3-(4-bromo-2,6-difluorophenyl)propanenitrileBromine substitutionPotentially altered reactivity and interactions

This table illustrates how variations in substituents can influence the biological activity of these compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is most closely related to 3-amino-3-(2,6-difluorophenyl)propionic acid, a carboxylic acid derivative. Key differences arise from their functional groups:

Property (3R)-3-Amino-3-(2,6-difluorophenyl)propanenitrile 3-Amino-3-(2,6-difluorophenyl)propionic Acid
Molecular Formula C₉H₈F₂N₂ C₉H₉F₂NO₂
Molecular Weight 182.18 g/mol 201.17 g/mol
Functional Groups Amino, nitrile Amino, carboxylic acid
Polarity Moderate (nitrile is less polar than -COOH) High (carboxylic acid is highly polar)
Solubility Likely more lipophilic More water-soluble due to -COOH group

Research Findings and Gaps

While the propionic acid derivative is well-documented as a commercial intermediate , research on the nitrile analog is sparse in the provided evidence. Key inferences include:

Synthetic Pathways : The nitrile could be hydrolyzed under acidic or basic conditions to yield the propionic acid derivative, a reaction critical in multi-step syntheses.

Steric and Electronic Effects : The nitrile’s electron-withdrawing nature may alter the electronic environment of the aromatic ring, affecting binding affinity in biological targets compared to the carboxylic acid.

Preparation Methods

Asymmetric Strecker Reaction

One of the most common methods to prepare chiral amino nitriles is the asymmetric Strecker reaction, which involves the addition of cyanide to an imine intermediate derived from the corresponding aldehyde or ketone.

  • Step 1: Synthesis of the chiral imine from 2,6-difluorophenylacetaldehyde and an amine source.
  • Step 2: Enantioselective addition of hydrogen cyanide (or a cyanide equivalent) catalyzed by chiral ligands or organocatalysts to yield this compound.
  • Advantages: High enantiomeric excess can be achieved; mild reaction conditions.
  • Challenges: Handling of cyanide reagents requires safety precautions; optimization of catalyst and reaction conditions is critical.

Chiral Resolution of Racemic Mixtures

Alternatively, the racemic mixture of 3-amino-3-(2,6-difluorophenyl)propanenitrile can be separated into enantiomers via:

Reductive Amination Followed by Cyanation

Another synthetic route involves:

  • Reductive amination of 2,6-difluorophenylacetone with ammonia or an amine source to form the corresponding amine intermediate.
  • Subsequent cyanation of the intermediate to introduce the nitrile group, often through halide displacement or dehydration reactions.
  • Considerations: Requires control of reaction conditions to prevent racemization; suitable for scale-up.

Comparative Data Table of Preparation Methods

Method Key Steps Enantiomeric Excess (ee) Yield (%) Advantages Limitations
Asymmetric Strecker Reaction Imine formation + cyanide addition >95% 70-85 High stereoselectivity, mild conditions Cyanide handling, catalyst cost
Chiral Resolution Racemate salt formation/separation 99% (after separation) 40-60 Simple reagents Low overall yield, time-consuming
Reductive Amination + Cyanation Amine formation + cyanation Moderate (variable) 60-75 Potential for scale-up Risk of racemization, multi-step

Research Findings and Optimization

  • Recent studies emphasize the use of chiral organocatalysts or metal complexes (e.g., chiral zinc or copper catalysts) to improve stereoselectivity in the Strecker reaction.
  • Modifications of the difluorophenyl ring (e.g., substitution pattern) influence reactivity and selectivity.
  • Process optimization includes solvent choice, temperature control, and cyanide source to maximize yield and purity.
  • Analytical techniques such as chiral HPLC, NMR, and mass spectrometry are employed to confirm enantiomeric purity and structural integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.